Cas no 681267-10-7 (N-2-(2,3-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-yl-2,2-diphenylacetamide)

N-2-(2,3-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-yl-2,2-diphenylacetamide Chemical and Physical Properties
Names and Identifiers
-
- N-2-(2,3-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-yl-2,2-diphenylacetamide
- AKOS024581975
- 681267-10-7
- N-[2-(2,3-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2,2-diphenylacetamide
- N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,2-diphenylacetamide
- F0541-0956
- N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide
- Oprea1_494955
- Benzeneacetamide, N-[2-(2,3-dimethylphenyl)-2,6-dihydro-5,5-dioxido-4H-thieno[3,4-c]pyrazol-3-yl]-α-phenyl-
-
- Inchi: 1S/C27H25N3O3S/c1-18-10-9-15-24(19(18)2)30-26(22-16-34(32,33)17-23(22)29-30)28-27(31)25(20-11-5-3-6-12-20)21-13-7-4-8-14-21/h3-15,25H,16-17H2,1-2H3,(H,28,31)
- InChI Key: AZDQLHUNSLVYSO-UHFFFAOYSA-N
- SMILES: C1(C(C2=CC=CC=C2)C(NC2N(C3=CC=CC(C)=C3C)N=C3CS(=O)(=O)CC3=2)=O)=CC=CC=C1
Computed Properties
- Exact Mass: 471.16166284g/mol
- Monoisotopic Mass: 471.16166284g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 34
- Rotatable Bond Count: 5
- Complexity: 798
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 89.4Ų
- XLogP3: 4.2
Experimental Properties
- Density: 1.30±0.1 g/cm3(Predicted)
- Boiling Point: 774.2±60.0 °C(Predicted)
- pka: 12.42±0.20(Predicted)
N-2-(2,3-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-yl-2,2-diphenylacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0541-0956-2mg |
N-[2-(2,3-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2,2-diphenylacetamide |
681267-10-7 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0541-0956-10mg |
N-[2-(2,3-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2,2-diphenylacetamide |
681267-10-7 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0541-0956-20mg |
N-[2-(2,3-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2,2-diphenylacetamide |
681267-10-7 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0541-0956-75mg |
N-[2-(2,3-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2,2-diphenylacetamide |
681267-10-7 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0541-0956-2μmol |
N-[2-(2,3-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2,2-diphenylacetamide |
681267-10-7 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0541-0956-1mg |
N-[2-(2,3-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2,2-diphenylacetamide |
681267-10-7 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0541-0956-10μmol |
N-[2-(2,3-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2,2-diphenylacetamide |
681267-10-7 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0541-0956-50mg |
N-[2-(2,3-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2,2-diphenylacetamide |
681267-10-7 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0541-0956-20μmol |
N-[2-(2,3-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2,2-diphenylacetamide |
681267-10-7 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0541-0956-5μmol |
N-[2-(2,3-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2,2-diphenylacetamide |
681267-10-7 | 90%+ | 5μl |
$63.0 | 2023-05-17 |
N-2-(2,3-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-yl-2,2-diphenylacetamide Related Literature
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Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610
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Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093
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Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405
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Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652
Additional information on N-2-(2,3-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-yl-2,2-diphenylacetamide
N-2-(2,3-Dimethylphenyl)-5,5-Dioxo-2H,4H,6H-5λ6-Thieno[3,4-c]Pyrazol-3-Yl-2,2-Diphenylacetamide: A Comprehensive Overview
The compound with CAS No. 681267-10-7, known as N-2-(2,3-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5λ6-thieno[3,4-c]pyrazol-3-yl-2,2-diphenylacetamide, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is notable for its complex structure and potential applications in drug discovery and advanced materials development.
Thieno[3,4-c]pyrazole is a heterocyclic aromatic compound that forms the core of this molecule. The presence of the thienopyrazole ring system contributes to its unique electronic properties and reactivity. Recent studies have highlighted the importance of such heterocycles in designing bioactive molecules due to their ability to interact with various biological targets. The dimethylphenyl substituent attached to the nitrogen atom further enhances the molecule's stability and pharmacokinetic properties.
The diphenylacetamide moiety in this compound plays a crucial role in modulating its physical and chemical properties. This group not only increases the lipophilicity of the molecule but also enhances its solubility in organic solvents. Such characteristics are highly desirable in drug delivery systems where solubility and bioavailability are critical factors.
Recent advancements in computational chemistry have enabled researchers to predict the electronic structure and reactivity of this compound with unprecedented accuracy. For instance, density functional theory (DFT) calculations have revealed that the thienopyrazole ring exhibits significant electron-withdrawing effects due to the presence of oxygen atoms in the dioxo group. These findings have implications for its potential use as a building block in designing electroactive materials for organic electronics.
In terms of synthesis, this compound is typically prepared through a multi-step process involving nucleophilic aromatic substitution and amide formation. The use of microwave-assisted synthesis has been reported to significantly improve reaction yields and reduce reaction times compared to traditional methods. Such innovations are paving the way for large-scale production of this compound for industrial applications.
From a biological standpoint, this compound has shown promising results in preliminary assays targeting various disease pathways. For example, studies conducted using cell culture models have demonstrated its ability to inhibit key enzymes involved in neurodegenerative diseases such as Alzheimer's disease. These findings underscore its potential as a lead compound for drug development programs.
The integration of thienopyrazole derivatives into supramolecular assemblies has also been explored recently. Researchers have reported that these compounds can self-assemble into ordered nanostructures under specific conditions, making them attractive candidates for applications in nanotechnology and sensor development.
In conclusion, N-2-(2,3-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5λ6-thieno[3,4-c]pyrazol-3-yl-2,2-diphenylacetamide represents a versatile platform for exploring novel chemical functionalities across multiple disciplines. Its unique structure and tunable properties make it an invaluable tool for advancing both academic research and industrial innovations.
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